molecular formula C25H22N2O3 B4592815 N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide

N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide

Cat. No.: B4592815
M. Wt: 398.5 g/mol
InChI Key: AWWPJFXLKDIQBU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)-4-quinolinecarboxamide is 398.16304257 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis and Applications

A study by Patil et al. (2011) discusses the synthesis of new polyamides incorporating a quinoxaline moiety, demonstrating excellent thermal stability and solubility in polar aprotic solvents. These materials are of interest for their potential use in high-performance polymers due to their inherent viscosities and amorphous nature, suggesting applications in areas requiring materials with high thermal resistance and specific solubility characteristics (Patil et al., 2011).

Anticancer Activity of Carboxamide Derivatives

Research by Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines. This work highlights the potential of quinoline derivatives as potent cytotoxic agents, with some compounds demonstrating significant in vivo efficacy in cancer models (Deady et al., 2003).

Structural and Computational Analysis

A detailed structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide by Polo-Cuadrado et al. (2021) provides insights into the molecular geometry and interactions within crystals of similar compounds. This study underscores the importance of detailed structural understanding for the design of quinoline derivatives with specific properties (Polo-Cuadrado et al., 2021).

Anticonvulsant Agents Development

Ahmed et al. (2016) report on the synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives with significant anticonvulsant activity. This research demonstrates the therapeutic potential of quinoline derivatives in the treatment of seizure disorders, highlighting the importance of chemical modifications to achieve desired biological effects (Ahmed et al., 2016).

Metabolite Synthesis

Mizuno et al. (2006) describe the synthesis of metabolites of a specific quinoline derivative, showcasing the complex synthetic routes required to produce metabolically relevant compounds. This work is crucial for understanding the metabolism and pharmacokinetics of quinoline-based drugs (Mizuno et al., 2006).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-7-6-10-22(17(16)2)27-25(28)21-15-24(26-23-9-5-4-8-20(21)23)30-19-13-11-18(29-3)12-14-19/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWPJFXLKDIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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